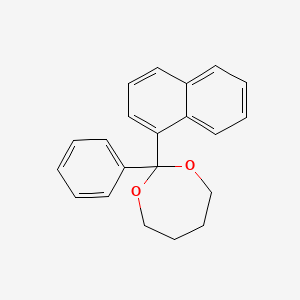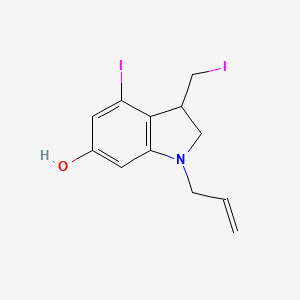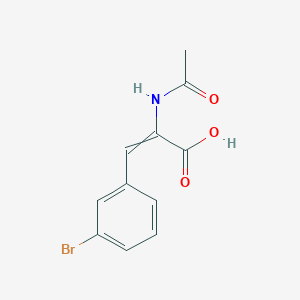
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- is an organic compound with a complex structure that includes a propenoic acid backbone, an acetylamino group, and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline and acrylic acid.
Acetylation: The 3-bromoaniline undergoes acetylation to form 3-bromoacetanilide.
Coupling Reaction: The 3-bromoacetanilide is then coupled with acrylic acid under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
作用機序
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-(acetylamino)-3-(4-bromophenyl)-, (2Z)-: Similar structure but with the bromine atom in a different position.
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-: Similar structure with a chlorine atom instead of bromine.
2-Propenoic acid, 2-(acetylamino)-3-(3-fluorophenyl)-, (2Z)-: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom in the 3-position of the phenyl ring can lead to distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
224186-20-3 |
|---|---|
分子式 |
C11H10BrNO3 |
分子量 |
284.11 g/mol |
IUPAC名 |
2-acetamido-3-(3-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16) |
InChIキー |
HSTHWJSAQFEPOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
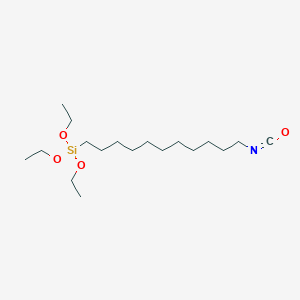
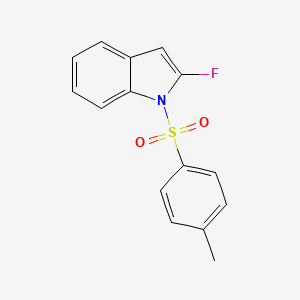

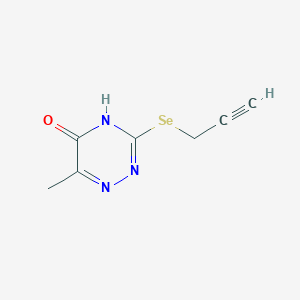
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
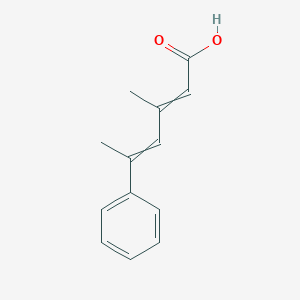
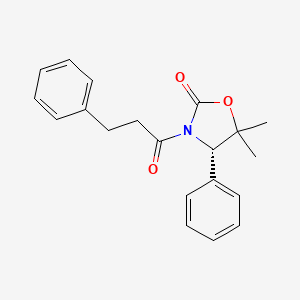
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)

![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
